N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide
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Overview
Description
N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond adjacent to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a propargyl halide under basic conditions. For example, the reaction of N-benzyl-N-(1-cyclopropylethyl)amine with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired ynamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or other oxygenated products.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include covalent modification of the target or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-tosyl ynamide
- N-Benzyl-N-mesyl ynamide
- N-Benzyl-N-(1-cyclopropylmethyl)but-2-ynamide
Uniqueness
N-Benzyl-N-(1-cyclopropylethyl)but-2-ynamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution in chemical reactions .
Properties
IUPAC Name |
N-benzyl-N-(1-cyclopropylethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-7-16(18)17(13(2)15-10-11-15)12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHQYXVYHSAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=CC=C1)C(C)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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